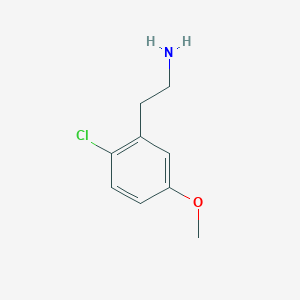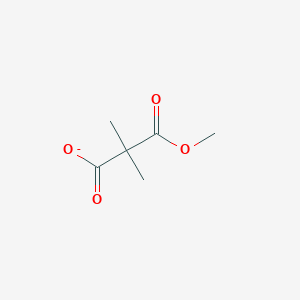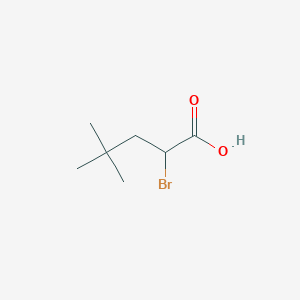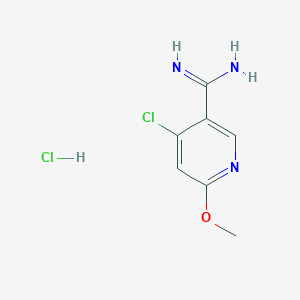![molecular formula C12H16BrNO2 B8708591 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B8708591.png)
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine
描述
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzylamine, featuring a bromine atom and two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine typically involves the bromination of N-(2,4-dimethoxybenzyl)prop-2-en-1-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation may produce a ketone or aldehyde .
科学研究应用
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
相似化合物的比较
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-1,4-dimethylbenzene
- 2-Bromo-4,5-dimethoxybenzyl alcohol
Uniqueness
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
属性
分子式 |
C12H16BrNO2 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC 名称 |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H16BrNO2/c1-9(13)7-14-8-10-4-5-11(15-2)6-12(10)16-3/h4-6,14H,1,7-8H2,2-3H3 |
InChI 键 |
SCTUKMODGVVTOI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CNCC(=C)Br)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














